
1-Chloro-3-fluoro-4-nitro-2-propoxybenzene
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Overview
Description
1-Chloro-3-fluoro-4-nitro-2-propoxybenzene is an organic compound with the molecular formula C9H9ClFNO3 It is a derivative of benzene, characterized by the presence of chloro, fluoro, nitro, and propoxy substituents on the benzene ring
Preparation Methods
The synthesis of 1-Chloro-3-fluoro-4-nitro-2-propoxybenzene typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 1-chloro-3-fluoro-2-propoxybenzene to introduce the nitro group. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitration step is followed by purification processes such as recrystallization or column chromatography to isolate the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Chloro-3-fluoro-4-nitro-2-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can be replaced by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur in the presence of strong bases or nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The propoxy group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-3-fluoro-4-nitro-2-propoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound. It may serve as a lead compound for developing new pharmaceuticals or agrochemicals.
Medicine: The compound’s derivatives are investigated for their potential therapeutic effects. For example, derivatives with modified substituents may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry: It is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-4-nitro-2-propoxybenzene depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets to exert its effects. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
1-Chloro-3-fluoro-4-nitro-2-propoxybenzene can be compared with other similar compounds such as:
1-Chloro-2-fluoro-4-nitrobenzene: Lacks the propoxy group, which may result in different chemical reactivity and applications.
1-Chloro-3-fluoro-4-nitrobenzene: Similar structure but without the propoxy group, leading to variations in physical and chemical properties.
1-Chloro-3-fluoro-4-nitro-2-methoxybenzene: Contains a methoxy group instead of a propoxy group, which can influence its solubility and reactivity.
The presence of the propoxy group in this compound imparts unique properties that distinguish it from these similar compounds, making it valuable for specific applications.
Properties
IUPAC Name |
1-chloro-3-fluoro-4-nitro-2-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO3/c1-2-5-15-9-6(10)3-4-7(8(9)11)12(13)14/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLQZLYGMLDJBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1F)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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